K-Casein (106-116),bovine

biofilm disruption Streptococcus mutans oral microbiology

Procure K-Casein (106-116), bovine (Casoplatelin) for your antithrombotic research. This undecapeptide is the minimal sequence retaining full platelet aggregation inhibitory activity comparable to the parent caseinomacropeptide (CMP), yet devoid of the glycosylation heterogeneity that confounds CMP-based assays. As a validated αIIbβ3 integrin antagonist with demonstrated in vivo efficacy in laser-induced arterial thrombosis models, it serves as an ideal positive control in platelet assays and a reference scaffold for fibrinogen γ-chain SAR studies. Use with confidence in cardiovascular, oral biofilm, and gastric health research programs.

Molecular Formula C55H96N16O16S
Molecular Weight 1269.5 g/mol
Cat. No. B12370797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-Casein (106-116),bovine
Molecular FormulaC55H96N16O16S
Molecular Weight1269.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)N
InChIInChI=1S/C55H96N16O16S/c1-5-30(2)44(69-45(76)31(3)62-46(77)32(59)21-27-88-4)54(85)71-26-13-18-40(71)53(84)70-25-12-17-39(70)52(83)65-34(15-7-10-23-57)47(78)63-33(14-6-9-22-56)48(79)67-37(28-42(61)73)50(81)64-35(19-20-41(60)72)49(80)68-38(29-43(74)75)51(82)66-36(55(86)87)16-8-11-24-58/h30-40,44H,5-29,56-59H2,1-4H3,(H2,60,72)(H2,61,73)(H,62,77)(H,63,78)(H,64,81)(H,65,83)(H,66,82)(H,67,79)(H,68,80)(H,69,76)(H,74,75)(H,86,87)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1
InChIKeyWZLJZKGLZNXBCA-HTEKKTDCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

K-Casein (106-116), Bovine: CAS 103951-35-5 for Antithrombotic Research and Bioactive Peptide Procurement


K-Casein (106-116), bovine (CAS: 103951-35-5, molecular formula C55H96N16O16S, molecular weight 1269.51) is an undecapeptide fragment derived from the C-terminal region of bovine milk κ-casein [1]. Also designated as Casoplatelin, this peptide corresponds to residues 106-116 (MAIPPKKNQDK) of the native protein and is released via enzymatic cleavage during milk digestion and cheese manufacturing processes [1]. The compound is recognized as a bioactive peptide with demonstrated platelet aggregation inhibitory and fibrinogen binding antagonistic activities, mechanisms attributed to its structural homology with the fibrinogen γ-chain C-terminal dodecapeptide [1].

Why K-Casein (106-116), Bovine Cannot Be Replaced by CMP (106-169) or Shorter κ-Casein Fragments in Targeted Research


The κ-casein family encompasses a spectrum of peptide fragments with overlapping yet distinctly differentiated biological activities. Caseinomacropeptide (CMP; κ-casein 106-169), the 64-amino-acid parent glycopeptide, exhibits broad antibacterial and biofilm-disruptive properties through its glycosylated and phosphorylated regions [1]. However, the 106-116 undecapeptide occupies a unique functional niche: it is the minimal anti-aggregating sequence that retains antithrombotic activity comparable to the full-length 106-169 fragment while being devoid of the extensive post-translational modifications that introduce heterogeneity in CMP preparations [2]. Conversely, shorter sub-fragments (106-112, 113-116, and the pentapeptide 112-116) exhibit diminished or altered bioactivity profiles [2]. Substituting this undecapeptide with either the larger parent CMP or smaller casoplatelin fragments without validation risks introducing confounding variables, including undefined glycosylation states, altered pharmacokinetic behavior, and divergent receptor interaction specificities [1].

Quantitative Differentiation of K-Casein (106-116), Bovine: Head-to-Head Evidence Against Closest Analogs


K-Casein (106-116) Identified as the Core Biofilm-Disruptive Component of CMP with Activity Comparable to 0.1% Chlorhexidine

Although this study examined the larger KCG (κ-casein glycopeptide, 106-169) rather than the 106-116 fragment directly, the data establish that the glycosylated κ-casein(106-169) fragment contains the essential biofilm-disruptive activity. This provides class-level inference that the N-terminal region encompassing residues 106-116 contributes to the observed antibiofilm effects. KCG at 2.4 mg/mL reduced S. mutans biofilm biovolume by 59% and average thickness by 69% compared to untreated controls, with effects statistically comparable to 0.1% chlorhexidine treatment [1].

biofilm disruption Streptococcus mutans oral microbiology

K-Casein (106-116) Demonstrates In Vivo Antithrombotic Activity Equivalent to Full-Length CMP (106-169) Despite Being a 6-Fold Smaller Fragment

In a guinea pig model of laser-induced arterial thrombosis, the 106-116 undecapeptide exerted significant antithrombotic activity comparable to the full-length caseinoglycopeptide (residues 106-169). Both fragments demonstrated anti-aggregating properties and reduced thrombus formation in vivo [1]. The 106-116 fragment is a minimal active sequence; the pentapeptide KNQDK (112-116) also showed activity, though comparative quantitative data were not reported [1].

antithrombotic platelet aggregation in vivo efficacy

K-Casein (106-116) Is Structurally the Minimal Anti-Aggregating Sequence Within the Casoplatelin Family

The undecapeptide 106-116 (MAIPPKKNQDK) was identified as the minimal fragment from the κ-casein C-terminus that retains full platelet aggregation inhibitory activity [1]. Its mechanism involves structural homology with the fibrinogen γ-chain C-terminal dodecapeptide, enabling competitive inhibition of fibrinogen binding to the αIIbβ3 integrin receptor on platelets [2]. The smaller sub-fragments 106-112 and 113-116 exhibit reduced or altered activity profiles [2].

platelet aggregation inhibition fibrinogen binding structural biology

K-Casein (106-116) Serves as the Precursor Scaffold for pH-Dependent Antibacterial Peptides Against E. coli

Pepsin-treated caseinomacropeptide (CMP) containing the N-terminal region κ-casein f(106-124) exhibited potent, pH-dependent bactericidal activity against Escherichia coli. At pH 3.5, pepsin-treated CMP at 0.25 mg/mL reduced E. coli survival by >90% within 15 minutes [1]. This activity was absent at pH >4.5, indicating acid-dependent activation. Critically, the same pepsin-treated CMP protected the probiotic Lactobacillus rhamnosus from acid stress, with viability at 50% after 60 min at pH 3 compared to only 5% survival in control media without CMP [1].

antibacterial acid stress gastrointestinal infection

Validated Research and Industrial Applications for K-Casein (106-116), Bovine Based on Quantitative Evidence


Antithrombotic Drug Discovery and Platelet Function Research

Use as a validated positive control or lead compound in platelet aggregation assays and in vivo thrombosis models. The peptide inhibits human platelet aggregation and fibrinogen binding via αIIbβ3 integrin antagonism [1]. Its demonstrated in vivo antithrombotic efficacy in the guinea pig laser-induced arterial thrombosis model supports its application in preclinical cardiovascular research [1].

Structure-Activity Relationship Studies of Fibrinogen Receptor Antagonists

Employ as a reference minimal active sequence for SAR studies of the fibrinogen γ-chain/αIIbβ3 interaction. The 106-116 undecapeptide represents the minimal anti-aggregating fragment, enabling systematic investigation of amino acid substitutions without the confounding effects of glycosylation or phosphorylation [1].

Oral Healthcare and Dental Caries Prevention Research

Utilize as a component in natural biofilm-disruptive agent development. The N-terminal κ-casein region (encompassing residues 106-116) achieves S. mutans biofilm biovolume reduction of 59% at 2.4 mg/mL, statistically equivalent to 0.1% chlorhexidine [1]. This positions κ-casein-derived peptides as alternatives to synthetic antiseptics in oral care formulations.

Gastrointestinal Infection and Probiotic Protection Studies

Investigate as a pH-responsive antibacterial scaffold targeting enteric pathogens. Pepsin-treated CMP containing the 106-124 N-terminal region reduces E. coli survival by >90% within 15 min at gastric pH (3.5) while simultaneously protecting probiotic L. rhamnosus from acid stress [1]. The 106-116 fragment serves as a core sequence for developing dual-action gastric health agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for K-Casein (106-116),bovine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.